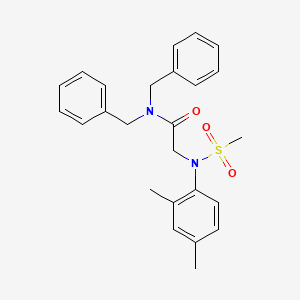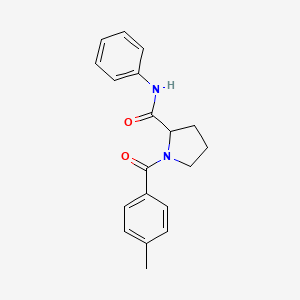![molecular formula C19H32N2O4 B6138996 1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6138996.png)
1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol, commonly known as ‘Terbutaline,’ is a β2-adrenergic receptor agonist that is used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is also used to prevent premature labor in pregnant women. Terbutaline is a synthetic compound that was first synthesized in the 1960s. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
Terbutaline acts as a β2-adrenergic receptor agonist, which means that it binds to and activates the β2-adrenergic receptors in the body. This activation leads to the relaxation of smooth muscle in the airways, resulting in bronchodilation and improved airflow. Terbutaline also has other effects, including the stimulation of glycogenolysis in the liver and skeletal muscle and the inhibition of insulin secretion from the pancreas.
Biochemical and Physiological Effects
Terbutaline has a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate and cardiac output, dilate blood vessels, and improve oxygen delivery to the tissues. Terbutaline also has effects on the respiratory system, including the relaxation of smooth muscle in the airways and the stimulation of mucus secretion. Additionally, Terbutaline has been shown to have effects on glucose metabolism, including the stimulation of glycogenolysis and the inhibition of insulin secretion.
Advantages and Limitations for Lab Experiments
Terbutaline has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its biochemical and physiological effects. It is also readily available and relatively inexpensive. However, Terbutaline has some limitations, including its potential for non-specific effects and its potential for inducing side effects in some individuals.
Future Directions
There are several potential future directions for research on Terbutaline. One area of interest is the development of new β2-adrenergic receptor agonists that have improved selectivity and efficacy. Another area of interest is the investigation of the effects of Terbutaline on other physiological systems, including the immune system and the central nervous system. Additionally, there is interest in the development of new formulations of Terbutaline that have improved pharmacokinetic properties and reduced potential for side effects.
Conclusion
Terbutaline is a well-characterized β2-adrenergic receptor agonist that has been extensively studied for its biochemical and physiological effects. It has potential applications in scientific research, including the investigation of the mechanism of action of β2-adrenergic receptor agonists and their effects on various physiological systems. However, further research is needed to fully understand the potential of Terbutaline and to develop new and improved formulations with reduced potential for side effects.
Synthesis Methods
Terbutaline can be synthesized using various methods, including the reaction of 2-methoxy-4-(2-propenyl)phenol with tert-butylamine in the presence of a base, followed by the reaction with morpholine and isopropylamine. Another method involves the reaction of 2-(tert-butylamino)-4-(2-hydroxyethoxy)phenol with 4-morpholinepropanol in the presence of a base. The synthesis of Terbutaline is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Terbutaline has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various physiological systems, including the respiratory, cardiovascular, and nervous systems. Terbutaline has been used in research studies to investigate the mechanism of action of β2-adrenergic receptor agonists, as well as their effects on the cardiovascular and respiratory systems.
properties
IUPAC Name |
1-[4-[(tert-butylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4/c1-19(2,3)20-12-15-5-6-17(18(11-15)23-4)25-14-16(22)13-21-7-9-24-10-8-21/h5-6,11,16,20,22H,7-10,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCOCYLFAKHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)OCC(CN2CCOCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6138913.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6138916.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6138919.png)
![methyl N-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6138922.png)

![(2-{[2-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6138950.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B6138961.png)
![N-(2-chlorobenzyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6138967.png)
![N-benzyl-N'-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6138974.png)
![2-bromo-4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6138980.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-methyl-2-(3-thienyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6138989.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-(methoxymethyl)piperidine](/img/structure/B6139008.png)
